2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide
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Overview
Description
2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of thiochromen derivatives This compound is characterized by the presence of a chloroacetamide group attached to a thiochromen ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide typically involves the following steps:
Formation of the Thiochromen Ring: The thiochromen ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, in the presence of a sulfur source like elemental sulfur or a sulfur-containing reagent.
Introduction of the Chloroacetamide Group: The chloroacetamide group is introduced by reacting the thiochromen derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiochromen ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the chloro group.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiols or thioethers.
Hydrolysis Products: Carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Thiochromen derivatives are explored for their potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate the mechanisms of action of various biological processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide:
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Used as a catalyst in organic synthesis and known for its efficiency in promoting multi-component reactions.
Saflufenacil: An herbicide with a similar structural motif, used for its selective action against broadleaf weeds.
Uniqueness
This compound stands out due to its unique combination of a thiochromen ring and a chloroacetamide group, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-[(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-7-12(15)14-8-9-5-6-18(16,17)11-4-2-1-3-10(9)11/h1-4,9H,5-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMWFMFULBPGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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